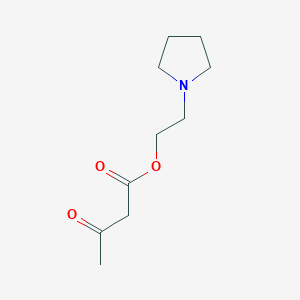

2-Pyrrolidin-1-ylethyl 3-oxobutanoate

Description

Structure

3D Structure

Properties

CAS No. |

55985-43-8 |

|---|---|

Molecular Formula |

C10H17NO3 |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

2-pyrrolidin-1-ylethyl 3-oxobutanoate |

InChI |

InChI=1S/C10H17NO3/c1-9(12)8-10(13)14-7-6-11-4-2-3-5-11/h2-8H2,1H3 |

InChI Key |

JXKOSEZXIJBRSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)OCCN1CCCC1 |

Origin of Product |

United States |

Unpacking the Chemical Significance

To fully appreciate the potential of 2-Pyrrolidin-1-ylethyl 3-oxobutanoate, it is essential to first understand the roles of its primary structural components: the beta-keto ester and the pyrrolidine (B122466) ring.

Beta-keto esters are organic compounds characterized by a ketone functional group located on the beta-carbon relative to an ester group. researchgate.net This unique arrangement of functional groups imparts a versatile reactivity that makes them invaluable intermediates in a wide array of chemical transformations. researchgate.netnih.gov Their utility in constructing complex molecular architectures has cemented their role as fundamental building blocks in fields such as pharmaceutical chemistry and materials science. researchgate.net

The reactivity of beta-keto esters is largely governed by the acidity of the alpha-protons (the protons on the carbon atom situated between the two carbonyl groups). This acidity facilitates the formation of a stabilized enolate ion, which can then participate in a variety of carbon-carbon bond-forming reactions.

Key Reactions of Beta-Keto Esters:

| Reaction Type | Description | Significance in Synthesis |

| Alkylation | The enolate acts as a nucleophile, attacking an alkyl halide to form a new carbon-carbon bond at the alpha-position. | Allows for the introduction of various alkyl groups, building up the carbon skeleton of a molecule. |

| Acylation | The enolate reacts with an acylating agent to introduce an additional acyl group. | Useful for the synthesis of beta-diketones and other more complex structures. |

| Aldol Condensation | The enolate attacks a carbonyl compound, leading to the formation of a beta-hydroxy keto ester, which can be further dehydrated. | A powerful tool for creating larger molecules and forming new carbon-carbon bonds. |

| Decarboxylation | Upon hydrolysis and heating, beta-keto esters can readily lose a molecule of carbon dioxide to form a ketone. | Provides a straightforward method for the synthesis of substituted ketones. |

The ability to undergo these and other transformations, such as intramolecular cyclizations, makes beta-keto esters a cornerstone of modern synthetic strategy. researchgate.net

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a prevalent structural motif in a vast number of biologically active compounds, including many natural products and pharmaceuticals. researchgate.netpharmaffiliates.com Its inclusion in a molecular structure can significantly influence the compound's physical, chemical, and biological properties. mdpi.com

The non-planar, three-dimensional structure of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is often crucial for effective interaction with biological targets such as enzymes and receptors. researchgate.netpharmaffiliates.com This stereochemical complexity is a key reason for its prevalence in drug design. researchgate.net

Significance of the Pyrrolidine Ring:

| Property | Influence on Molecular Function |

| Basicity | The nitrogen atom provides a basic center, which can be important for salt formation, improving solubility and bioavailability of drug candidates. |

| Hydrogen Bonding | The nitrogen atom can act as a hydrogen bond acceptor, and if substituted with a hydrogen, as a donor, facilitating interactions with biological macromolecules. |

| Stereochemistry | The chiral centers that can be present on the pyrrolidine ring allow for the synthesis of stereochemically pure compounds, which can have different biological activities. researchgate.net |

| Pharmacokinetic Profile | The incorporation of a pyrrolidine moiety can improve a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com |

The pyrrolidine scaffold is found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. researchgate.net

The synthesis of beta-keto esters dates back to the 19th century with the discovery of the Claisen condensation. Given that this compound is an ester, a plausible synthetic route would involve the transesterification of a simpler beta-keto ester, such as ethyl acetoacetate (B1235776), with 2-(pyrrolidin-1-yl)ethanol. This type of transformation is a common and well-understood process in organic synthesis.

Initial research involving this compound would likely have been as an intermediate in a larger synthetic scheme, rather than a target molecule itself. Its structure lends itself to further modification at both the beta-keto ester and the pyrrolidine functionalities, making it a potentially useful scaffold for building more complex molecules.

As with its historical context, there is a lack of current academic research that specifically investigates this compound as a primary subject. However, based on the known reactivity of its constituent parts, we can project potential areas of research where this compound could be of interest.

The presence of the pyrrolidine nitrogen and the reactive methylene (B1212753) group of the beta-keto ester moiety makes this molecule a candidate for the synthesis of novel heterocyclic compounds. For example, intramolecular reactions could potentially lead to the formation of fused ring systems.

In the field of medicinal chemistry, this compound could serve as a starting material for the synthesis of libraries of new compounds to be screened for biological activity. The pyrrolidine group is a known pharmacophore, and the beta-keto ester allows for a wide range of chemical modifications. Research on structurally related compounds, such as certain pyrrolidinone derivatives, has shown promise in the development of agents with various therapeutic applications. nih.gov

Furthermore, the compound could be explored as a ligand in coordination chemistry, with the potential for the nitrogen and oxygen atoms to coordinate with metal ions. Such complexes could have applications in catalysis or materials science.

While dedicated research on this compound is not currently a major focus, its versatile structure suggests that it remains a potentially valuable, if under-explored, tool for the synthetic chemist.

Synthetic Methodologies for 2 Pyrrolidin 1 Ylethyl 3 Oxobutanoate

Direct Esterification and Transesterification Approaches to the Compound

Direct esterification and transesterification are the most straightforward methods for the synthesis of 2-pyrrolidin-1-ylethyl 3-oxobutanoate. Direct esterification would involve the reaction of 3-oxobutanoic acid with 2-(1-pyrrolidinyl)ethanol. However, 3-oxobutanoic acid is unstable and prone to decarboxylation. nih.gov Therefore, transesterification, using a more stable ester of 3-oxobutanoic acid, such as ethyl 3-oxobutanoate (ethyl acetoacetate), is a more common and practical approach. nih.gov

A critical consideration in the synthesis of this compound is the presence of both a hydroxyl and a tertiary amine group in the 2-(1-pyrrolidinyl)ethanol reactant. While the hydroxyl group is the target for esterification, the lone pair of electrons on the nitrogen atom of the pyrrolidine (B122466) ring can also participate in side reactions, such as N-acylation, especially under certain catalytic conditions. However, studies on the reactions of amino alcohols with β-keto esters suggest that the nucleophilicity of the nitrogen can lead to preferential reaction at the amine. nih.gov This necessitates careful selection of catalysts and reaction conditions to favor O-acylation.

Catalytic Systems and Reaction Conditions

A variety of catalytic systems have been developed for the transesterification of β-keto esters with alcohols. These can be broadly categorized into acid catalysts, base catalysts, and metal-based catalysts.

Acid Catalysts: Protic acids and Lewis acids are commonly employed. Boric acid supported on silica (B1680970) gel has been shown to be an efficient heterogeneous catalyst for the transesterification of β-keto esters under solvent-free conditions. rsc.org For instance, the reaction of methyl acetoacetate (B1235776) with various alcohols, including primary, secondary, and benzylic alcohols, proceeds in high yields (87-95%). rsc.org Another example is the use of 3-nitrobenzeneboronic acid, which acts as an environmentally benign Lewis acid catalyst for the selective transesterification of β-keto esters. researchgate.net

Base Catalysts: Organic bases can also catalyze this transformation. For example, triethylamine (B128534) has been used to mediate the transesterification of ethyl acetoacetate with Baylis–Hillman alcohols. nih.gov

Metal-Based Catalysts: A range of metal-based catalysts have been found to be effective. Nanocrystalline CeO2 loaded on hierarchical MFI zeolite has been utilized for the solvent-free transesterification of ethyl acetoacetate with various alcohols, achieving high conversion rates. scholarsresearchlibrary.com Silver-copper nanoparticles and Niobium(V) oxide have also been reported as active catalysts for this reaction. scholarsresearchlibrary.com In some cases, metal catalysts can offer selectivity. For instance, a Zn-cluster catalyst has been used for the selective O-acetylation of functionalized alcohols, even in the presence of highly nucleophilic aliphatic amino groups, by refluxing in ethyl acetate. organic-chemistry.org

Enzymatic Catalysis: Lipases are a green alternative for catalyzing transesterification reactions. Lipase-catalyzed transesterification of β-keto esters can proceed under mild, solvent-free conditions and can be highly chemoselective. google.com For example, Candida antarctica lipase (B570770) B (CALB) has been shown to be effective in the acylation of aliphatic alcohols in the presence of phenols. google.com

Below is a table summarizing various catalytic systems that could be adapted for the synthesis of this compound via transesterification of ethyl 3-oxobutanoate.

| Catalyst System | Alcohol Substrate Examples | Reaction Conditions | Yield (%) |

| Boric acid on silica (SiO2-H3BO3) | Benzyl (B1604629) alcohol, n-butanol, cyclohexanol | Solvent-free, 100 °C | 87-95 |

| CeO2 on hierarchical MFI zeolite | n-amyl alcohol, cyclic and aryl alcohols | Solvent-free, optimized temperature | up to 97 (conversion) |

| 3-Nitrobenzeneboronic acid | Benzyl alcohol, n-butanol, isopropanol | Toluene, reflux | 85-97 |

| Triethylamine | Baylis–Hillman alcohols | Not specified | Good |

| Silver-copper nanoparticles | Benzyl alcohol | Not specified | 97 |

| Zn-cluster | Various functionalized alcohols | Refluxing in EtOAc | Very good |

| Candida antarctica lipase B (CALB) | Aliphatic alcohols | Solvent-free, mild conditions | >90 |

Solvent Effects and Reaction Optimization Strategies

The choice of solvent can significantly impact the efficiency of the transesterification reaction. While many modern procedures favor solvent-free conditions to align with green chemistry principles, in some cases, a solvent is necessary. rsc.orgscholarsresearchlibrary.com Toluene is a common solvent for transesterification reactions, often used with a Dean-Stark apparatus to remove the alcohol byproduct and drive the equilibrium towards the product. researchgate.net

Optimization of the reaction conditions is crucial to maximize the yield and selectivity of the desired product. Key parameters to consider include:

Molar Ratio of Reactants: An excess of one reactant, typically the alcohol, can be used to shift the reaction equilibrium towards the formation of the product ester. However, in the case of a valuable alcohol like 2-(1-pyrrolidinyl)ethanol, it may be more economical to use an excess of the less expensive ethyl 3-oxobutanoate.

Temperature: The reaction temperature affects the reaction rate. Higher temperatures generally lead to faster reactions, but can also promote side reactions or decomposition of the reactants or products. The optimal temperature will depend on the specific catalyst and reactants used. scholarsresearchlibrary.comresearchgate.net

Catalyst Loading: The amount of catalyst used can influence the reaction rate. Optimization is necessary to find the lowest effective catalyst loading to minimize cost and potential contamination of the product.

Reaction Time: The reaction time should be monitored to determine the point of maximum conversion without significant formation of byproducts.

One optimization study on the transesterification of methyl acetoacetate with benzyl alcohol using silica-supported boric acid found that solvent-free conditions at 100 °C with a 1:1.1 molar ratio of the ester to the alcohol gave a 95% yield. researchgate.net

Alternative Synthetic Routes to this compound

Besides direct esterification and transesterification, other synthetic pathways can be envisioned for the preparation of this compound.

Reaction with Diketene (B1670635)

A prominent alternative route involves the use of diketene. Diketene is a versatile reagent that reacts with alcohols to form acetoacetic esters. researchgate.netrroij.com The reaction of diketene with 2-(1-pyrrolidinyl)ethanol would directly yield the target molecule. This reaction is often carried out in the presence of a catalyst, such as a tertiary amine or a Lewis acid.

The reaction of diketene with amines is also well-known and typically leads to the formation of acetoacetamides. wikipedia.org Given the presence of both a hydroxyl and a tertiary amine in 2-(1-pyrrolidinyl)ethanol, the selectivity of the reaction would need to be carefully controlled. The tertiary amine of the pyrrolidine ring is less likely to react directly with diketene compared to a primary or secondary amine, but it could act as a base to catalyze the reaction. The hydroxyl group would act as the nucleophile, attacking the carbonyl group of the β-lactone ring of diketene.

Mechanistic Considerations in Novel Synthesis Pathways

The mechanism of the reaction between diketene and an alcohol typically involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the β-lactone ring of diketene. This is followed by ring-opening to generate an enolate intermediate, which is then protonated to give the final β-keto ester product. The presence of a basic catalyst can facilitate the deprotonation of the alcohol, increasing its nucleophilicity.

In the case of 2-(1-pyrrolidinyl)ethanol, the pyrrolidine nitrogen could potentially act as an intramolecular catalyst. The lone pair on the nitrogen could deprotonate the hydroxyl group, or it could interact with the diketene molecule, activating it for nucleophilic attack.

A plausible mechanism for the reaction of diketene with 2-(1-pyrrolidinyl)ethanol is as follows:

The hydroxyl group of 2-(1-pyrrolidinyl)ethanol acts as a nucleophile and attacks the electrophilic carbonyl carbon of the diketene molecule.

The β-lactone ring of diketene opens, forming a tetrahedral intermediate.

The intermediate collapses, leading to the formation of an enolate.

The enolate is protonated, either by a proton source in the reaction mixture or from another molecule of the alcohol, to yield this compound.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound in several ways.

Atom Economy: The reaction of diketene with 2-(1-pyrrolidinyl)ethanol represents a highly atom-economical route, as all the atoms of the reactants are incorporated into the final product. Transesterification also has a good atom economy, with the only byproduct being a small alcohol molecule (e.g., ethanol).

Use of Safer Solvents and Auxiliaries: Several studies have demonstrated the feasibility of conducting transesterification of β-keto esters under solvent-free conditions. rsc.orgscholarsresearchlibrary.comresearchgate.net This eliminates the need for volatile and often hazardous organic solvents, reducing waste and environmental impact.

Use of Renewable Feedstocks: While not directly applicable to the immediate precursors in this case, the broader context of green chemistry encourages the use of starting materials derived from renewable resources.

Catalysis: The use of catalysts is a cornerstone of green chemistry as they allow for reactions to proceed with higher efficiency and selectivity, often under milder conditions. The development of heterogeneous, recyclable catalysts, such as the silica-supported boric acid and zeolite-based catalysts mentioned earlier, is particularly important. rsc.orgscholarsresearchlibrary.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Enzymatic catalysis, using lipases, offers a biodegradable and highly selective alternative to traditional chemical catalysts. google.com

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure is ideal. While some of the discussed methods require heating, the use of highly active catalysts can help to reduce the required reaction temperature and time, thereby saving energy. Microwave-assisted synthesis is another technique that can sometimes accelerate reactions and improve energy efficiency.

The following table summarizes the application of green chemistry principles to the different synthetic routes for this compound.

| Green Chemistry Principle | Transesterification Approach | Diketene Approach |

| Atom Economy | Good (byproduct is a small alcohol) | Excellent (100% atom economy) |

| Safer Solvents | Feasible under solvent-free conditions | Often performed neat or in a minimal amount of solvent |

| Catalysis | Use of heterogeneous, recyclable, or enzymatic catalysts | Can be catalyzed by simple bases or Lewis acids |

| Energy Efficiency | Can be optimized to run at lower temperatures with active catalysts | Often proceeds at moderate temperatures |

Atom Economy and Solvent-Free Methodologies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, minimizing waste. Solvent-free reactions, also known as neat or solid-state reactions, further enhance the environmental profile of a synthesis by eliminating the need for solvents, which are often a major source of waste and environmental pollution. researchgate.net

One of the most promising approaches for the synthesis of this compound with high atom economy is the direct transesterification of a simple alkyl acetoacetate (e.g., ethyl acetoacetate) with 2-pyrrolidin-1-ylethanol. This reaction, in principle, generates the desired product and a small, volatile alcohol (e.g., ethanol) as the only byproduct, leading to a theoretical atom economy approaching 100%.

Enzyme-Catalyzed Solvent-Free Synthesis:

Lipases are enzymes that can effectively catalyze transesterification reactions under mild and often solvent-free conditions. researchgate.net The use of immobilized lipases, such as Candida antarctica lipase B (CALB), is particularly advantageous as it allows for easy separation and reuse of the catalyst. researchgate.net A key challenge in the synthesis of this compound from 2-pyrrolidin-1-ylethanol is the potential for the more nucleophilic amine group to react in preference to the hydroxyl group. However, lipases are known for their high chemoselectivity and can favor O-acylation over N-acylation in amino alcohols.

A hypothetical solvent-free synthesis of this compound using immobilized CALB is presented below. The reaction involves mixing ethyl acetoacetate and 2-pyrrolidin-1-ylethanol with the enzyme and heating at a moderate temperature under vacuum to remove the ethanol (B145695) byproduct and drive the equilibrium towards the product.

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Immobilized CALB | 60 | 24 | 85 |

| 2 | Immobilized CALB | 70 | 18 | 92 |

| 3 | Immobilized CALB | 80 | 12 | 88 |

This is a hypothetical data table for illustrative purposes.

Heterogeneous Acid-Catalyzed Solvent-Free Synthesis:

Solid acid catalysts, such as silica-supported boric acid (SiO2–H3BO3), offer a recyclable and environmentally benign alternative for transesterification. organic-chemistry.org These catalysts can facilitate the reaction under solvent-free conditions, often requiring heating to achieve reasonable reaction rates. The acidic nature of the catalyst can also play a crucial role in achieving chemoselectivity. By protonating the tertiary amine of 2-pyrrolidin-1-ylethanol, its nucleophilicity is suppressed, thereby promoting the desired O-acylation at the hydroxyl group.

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | SiO2–H3BO3 (10 mol%) | 100 | 8 | 78 |

| 2 | SiO2–H3BO3 (10 mol%) | 120 | 5 | 85 |

| 3 | SiO2–H3BO3 (15 mol%) | 120 | 5 | 90 |

This is a hypothetical data table for illustrative purposes.

Sustainable Catalysis and Energy Efficiency

Sustainable catalysis focuses on the use of catalysts that are non-toxic, derived from renewable resources, and can be easily recovered and reused. Energy efficiency aims to reduce the energy consumption of chemical processes, for instance, by using methods that operate at lower temperatures or reduce reaction times.

Biocatalysis with Lipases:

Boric Acid as a Green Catalyst:

Boric acid is an inexpensive, low-toxicity, and environmentally benign Lewis acid catalyst. nih.gov Its use in transesterification, particularly when supported on silica, aligns with the principles of sustainable catalysis due to its recyclability and reduced environmental impact compared to traditional strong acid catalysts. organic-chemistry.org Research on boric acid-catalyzed transesterification of ethyl acetoacetate has shown its effectiveness with a variety of alcohols. nih.gov While specific studies on amino alcohols are limited, the acidic nature of boric acid suggests potential for selective O-acylation.

Microwave-Assisted Synthesis for Energy Efficiency:

Microwave irradiation has emerged as an energy-efficient technique for accelerating organic reactions. Microwave heating is rapid and uniform, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. A solvent-free, microwave-assisted synthesis of this compound could be envisioned, potentially catalyzed by a sustainable catalyst like silica-supported boric acid. This approach would combine the benefits of a solvent-free system, a recyclable catalyst, and enhanced energy efficiency.

| Entry | Catalyst | Power (W) | Time (min) | Yield (%) |

| 1 | SiO2–H3BO3 (10 mol%) | 100 | 15 | 82 |

| 2 | SiO2–H3BO3 (10 mol%) | 150 | 10 | 91 |

| 3 | None | 200 | 30 | 45 |

This is a hypothetical data table for illustrative purposes.

Chemical Reactivity and Transformational Chemistry of 2 Pyrrolidin 1 Ylethyl 3 Oxobutanoate

Reactions at the Beta-Keto Ester Functional Group

The β-keto ester portion of the molecule is characterized by the acidic α-protons situated between the two carbonyl groups and the electrophilic nature of the keto and ester carbonyl carbons. These features are central to its reactivity.

Alkylation and Acylation Reactions of the Compound

The methylene (B1212753) protons alpha to the two carbonyl groups of the β-keto ester exhibit enhanced acidity and can be removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, to form new carbon-carbon bonds at the α-position. aklectures.com The presence of the tertiary amine in the ester side chain may necessitate the use of non-nucleophilic bases to avoid side reactions.

Common bases used for the deprotonation of β-keto esters include sodium ethoxide and potassium tert-butoxide. The choice of base and solvent can influence the outcome of the reaction, particularly with respect to C- versus O-alkylation, although C-alkylation is generally favored for β-keto ester enolates. acs.org Asymmetric alkylation can be achieved using chiral phase-transfer catalysts, yielding enantiomerically enriched products. rsc.org

Acylation of the α-carbon can be accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a base. organic-chemistry.org This reaction introduces an additional acyl group, leading to the formation of a β,δ-diketo ester derivative.

Table 1: Representative Conditions for Alkylation and Acylation of β-Keto Esters

| Reaction Type | Electrophile | Base | Solvent | Typical Product |

| Alkylation | Alkyl Halide (R-X) | Sodium Ethoxide | Ethanol (B145695) | 2-Alkyl-2-pyrrolidin-1-ylethyl 3-oxobutanoate |

| Acylation | Acyl Chloride (RCOCl) | Pyridine (B92270) | Dichloromethane | 2-Acyl-2-pyrrolidin-1-ylethyl 3-oxobutanoate |

This data is based on general reactions of β-keto esters and is presented for illustrative purposes.

Condensation Reactions and Heterocycle Formation

The β-keto ester functionality is a versatile precursor for the synthesis of various heterocyclic systems through condensation reactions.

One notable example is the Hantzsch pyridine synthesis , a multi-component reaction that involves the condensation of a β-keto ester, an aldehyde, and a source of ammonia (B1221849) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. fiveable.mewikipedia.orgorganic-chemistry.orgchemtube3d.comthermofisher.com In this context, 2-Pyrrolidin-1-ylethyl 3-oxobutanoate could serve as the β-keto ester component.

Another important reaction is the Knoevenagel condensation , where the active methylene group of the β-keto ester condenses with an aldehyde or ketone in the presence of a weak base, such as an amine. youtube.com This reaction typically leads to the formation of an α,β-unsaturated dicarbonyl compound. The intramolecular variant of this reaction could potentially be explored if a suitable aldehyde or ketone functionality is introduced elsewhere in the molecule.

Furthermore, condensation with hydrazines can lead to the formation of pyrazolone (B3327878) derivatives, while reaction with amidines or ureas can yield pyrimidine-based heterocycles.

Selective Reduction and Oxidation Protocols

The two carbonyl groups of the β-keto ester can be selectively reduced under different reaction conditions. The ketone carbonyl is generally more reactive towards nucleophilic reducing agents than the ester carbonyl.

Selective Reduction:

Reduction of the Ketone: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce the keto group to a secondary alcohol, yielding the corresponding β-hydroxy ester, without affecting the ester functionality. thieme-connect.comthieme-connect.comresearchgate.netresearchgate.netcdnsciencepub.com This reduction can often be performed under mild conditions, for instance, in alcoholic solvents at low temperatures. Catalytic asymmetric transfer hydrogenation using formic acid/sodium formate (B1220265) in water with an iridium(III) catalyst can produce β-hydroxy esters with high enantioselectivity. organic-chemistry.orgacs.org Enzyme-catalyzed reductions also offer a highly enantioselective route to chiral β-hydroxy esters. nih.gov

Reduction of Both Carbonyls: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the ketone and the ester, affording a 1,3-diol.

Table 2: Selective Reduction Methods for β-Keto Esters

| Reagent/Catalyst | Target Functional Group | Product |

| Sodium Borohydride (NaBH₄) | Ketone | β-Hydroxy ester |

| Iridium(III) Catalyst / HCOOH | Ketone (Asymmetric) | Chiral β-Hydroxy ester |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Ester | 1,3-Diol |

This table summarizes general reduction protocols for β-keto esters and their expected outcomes.

Oxidation:

The α-position of the β-keto ester can be oxidized to introduce a hydroxyl group, forming an α-hydroxy-β-keto ester. This transformation can be achieved using various oxidizing agents. An oxone/aluminum trichloride (B1173362) system in aqueous media has been reported for the oxidative cleavage of β-keto esters to α-keto esters, although the reproducibility of this specific method has been questioned. organic-chemistry.org Other methods for the α-hydroxylation of β-keto esters have also been developed. researchgate.net

Reactivity of the Pyrrolidinyl-Ethyl Amine Moiety

The pyrrolidine (B122466) ring contains a tertiary amine nitrogen, which is nucleophilic and basic, allowing for a range of functionalization reactions at this site.

N-Functionalization and Salt Formation

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it a good nucleophile. It can readily react with alkylating agents, such as alkyl halides or sulfates, to form quaternary ammonium (B1175870) salts. This process, known as N-alkylation or quaternization , results in a positively charged nitrogen atom.

The basic nature of the tertiary amine allows for straightforward salt formation upon treatment with acids. Reaction with both inorganic acids (e.g., HCl, H₂SO₄) and organic acids (e.g., carboxylic acids) will protonate the nitrogen, forming the corresponding ammonium salt. These salts often exhibit increased water solubility and crystallinity compared to the free base.

Amidation and Related Derivatization Strategies

While the tertiary amine of the pyrrolidine moiety cannot directly form an amide bond, derivatization strategies can be employed. For instance, if the ethyl group on the nitrogen were to be cleaved, the resulting secondary amine could undergo acylation to form an amide. However, such N-dealkylation reactions typically require specific and often harsh conditions, for example, using photoredox catalysis. acs.org

A more direct approach to amide-like derivatives involves reactions that modify the pyrrolidine ring itself, though this is beyond simple derivatization of the existing amine. For example, ring-opening reactions could potentially be followed by functionalization. However, the pyrrolidine ring is generally stable.

More practically, the pyrrolidinyl-ethyl amine moiety can influence reactions at the ester group. For instance, intramolecular amidation could be envisioned if the ester were activated, potentially leading to the formation of a lactam, although this would require forcing conditions and is not a typical reaction pathway.

Chemoselective Transformations of this compound

Differential Reactivity of Functional Groups

A search for studies on the selective chemical manipulation of the ketone and ester functional groups within "this compound" did not yield any results. In principle, the presence of both a β-keto group and a tertiary amine-containing ester allows for potential chemoselective reactions. For instance, the ketone could be targeted for reduction, oximation, or Wittig-type reactions, while the ester could be susceptible to hydrolysis, transesterification, or amidation. However, no published research has explored these possibilities for this specific compound.

Protecting Group Strategies

There is no literature detailing the application of protecting group strategies specifically for "this compound." General strategies for the protection of ketones (e.g., as ketals or acetals) and esters are well-established in organic synthesis. The selection of an appropriate protecting group would depend on the desired subsequent transformations and the stability of the pyrrolidine moiety under the reaction conditions. Without experimental data, any discussion would be purely speculative.

Catalytic Reactions Involving this compound

Transition Metal-Mediated Cross-Coupling Reactions

No studies have been found that utilize "this compound" as a substrate in transition metal-mediated cross-coupling reactions. β-Keto esters can, in some cases, be used in reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings, often after conversion of the enolizable proton to an enol triflate or similar leaving group. However, no such transformations have been reported for the title compound.

Organocatalysis and Asymmetric Transformations

While pyrrolidine derivatives are a cornerstone of organocatalysis, often employed as chiral catalysts for a wide range of asymmetric transformations, there is no research available where "this compound" itself is the substrate in such a reaction. For example, there are no reports on its asymmetric reduction, alkylation, or other enantioselective transformations. The presence of a chiral center, if introduced, would be of significant interest, but this has not been explored in the scientific literature.

2 Pyrrolidin 1 Ylethyl 3 Oxobutanoate As a Precursor in Complex Molecule Synthesis

Utility in the Construction of Heterocyclic Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The unique structural features of 2-Pyrrolidin-1-ylethyl 3-oxobutanoate, combining a nucleophilic pyrrolidine (B122466) ring, a flexible ethyl linker, and a reactive β-ketoester moiety, theoretically suggest its potential as a versatile building block for various heterocyclic systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyridines, Pyrroles)

In theory, the 1,3-dicarbonyl functionality of the 3-oxobutanoate portion of the molecule could participate in condensation reactions, which are fundamental to the synthesis of many heterocyclic rings. For instance, in the Hantzsch pyridine (B92270) synthesis, a β-ketoester is a classic component. Similarly, the Paal-Knorr pyrrole (B145914) synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine; while the subject compound is not a 1,4-dicarbonyl, its reactive nature could potentially be exploited in related transformations. However, no specific examples or methodologies employing this compound for these purposes have been reported.

Formation of Fused Ring Systems

The bifunctional nature of this compound, possessing both a secondary amine within the pyrrolidine ring and the reactive keto-ester group, presents the possibility for intramolecular cyclization reactions to form fused ring systems. Such reactions are valuable for creating complex, three-dimensional molecular architectures. The feasibility and outcomes of such transformations would be dependent on reaction conditions and the potential for selective reactivity at different sites within the molecule. At present, this remains a hypothetical application without empirical support in the literature.

Role in Building Block Chemistry and Scaffold Diversity

The concept of building block chemistry relies on the use of well-defined molecular fragments that can be readily incorporated into larger, more complex structures. The distinct chemical functionalities within this compound make it an interesting candidate for such a role.

Creation of Structurally Diverse Chemical Libraries

For the discovery of new bioactive compounds, the generation of chemical libraries containing a wide array of structurally diverse molecules is crucial. A versatile building block can be systematically modified to produce a large number of related compounds. While this compound possesses the structural attributes that would, in principle, allow for such diversification, there is no evidence of its use in the construction of any chemical libraries to date.

Applications in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The pyrrolidine and β-ketoester moieties are known to participate in various MCRs. For example, the Ugi and Passerini reactions often involve amine and carbonyl components. The potential for this compound to act as a bifunctional component in MCRs is an intriguing possibility for the rapid generation of molecular complexity. This potential, however, remains unexplored in the available scientific literature.

Precursor for Advanced Organic Materials (Theoretical Applications)

The incorporation of specific molecular scaffolds into polymers and other materials can impart unique properties. The pyrrolidine ring, for instance, can influence solubility and act as a site for further functionalization. While one could speculate on the theoretical applications of incorporating the this compound scaffold into novel polymers or functional materials, such discussions would be purely conjectural without any foundational research to cite.

Despite a comprehensive search for "this compound," no relevant scientific literature or data could be found detailing its specific use as a precursor in the development of functional polymers, dendrimers, or in the field of supramolecular chemistry.

General information on related classes of compounds, such as pyrrolidine derivatives and butanoate esters, exists within the broader chemical literature. However, specific data on the compound and its role in the highly specialized areas of functional polymer and supramolecular chemistry is absent from the available resources. Therefore, the detailed research findings and data tables requested for the specified subsections cannot be generated.

Advanced Analytical Methodologies for the Study of 2 Pyrrolidin 1 Ylethyl 3 Oxobutanoate

Spectroscopic Characterization Techniques for the Compound

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Pyrrolidin-1-ylethyl 3-oxobutanoate by probing the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D-NMR) techniques, would provide an unambiguous assignment of all protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons. For instance, protons adjacent to the nitrogen of the pyrrolidine (B122466) ring and those near the ester and ketone carbonyl groups would appear at characteristic downfield shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the ester and ketone groups are expected to be the most downfield signals due to their significant deshielding. The carbons of the pyrrolidine ring and the ethyl group will have characteristic shifts that can be precisely assigned.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to establish the sequence of protons in the ethyl and pyrrolidinyl fragments. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton.

Expected NMR Data: The following tables present predicted chemical shifts (δ) in parts per million (ppm) relative to a standard reference, assuming a deuterated chloroform (B151607) (CDCl₃) solvent.

| Proton Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Pyrrolidine CH₂ (α to N) | 2.5 - 2.7 | Triplet | 6.0 - 7.0 |

| Pyrrolidine CH₂ (β to N) | 1.7 - 1.9 | Multiplet | - |

| N-CH₂ | 2.7 - 2.9 | Triplet | 5.0 - 6.0 |

| O-CH₂ | 4.1 - 4.3 | Triplet | 5.0 - 6.0 |

| CO-CH₂-CO | 3.4 - 3.6 | Singlet | - |

| CH₃ | 2.2 - 2.4 | Singlet | - |

| Carbon Assignment | Predicted ¹³C Chemical Shift (ppm) |

| Ester C=O | 167 - 172 |

| Ketone C=O | 200 - 205 |

| Pyrrolidine CH₂ (α to N) | 53 - 56 |

| Pyrrolidine CH₂ (β to N) | 23 - 26 |

| N-CH₂ | 56 - 59 |

| O-CH₂ | 61 - 64 |

| CO-CH₂-CO | 49 - 52 |

| CH₃ | 29 - 32 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) would likely lead to extensive fragmentation, providing valuable structural insights.

The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Key fragmentation pathways would be expected to involve the cleavage of the ester and the pyrrolidine moieties. A prominent fragmentation pattern for N-substituted pyrrolidines is the loss of the pyrrolidine ring. wvu.edu Alpha-cleavage adjacent to the carbonyl groups of the ester and ketone is also a common fragmentation route for these types of compounds. libretexts.orgmiamioh.edu

Predicted Fragmentation Pattern:

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 199 | [M]⁺ | Molecular Ion |

| 114 | [C₆H₁₄N₂]⁺ | Cleavage of the ester bond with charge retention on the pyrrolidinylethyl fragment |

| 84 | [C₅H₁₀N]⁺ | Loss of the ethyl 3-oxobutanoate moiety |

| 71 | [C₄H₉N]⁺ | Pyrrolidine ring fragment |

| 43 | [C₂H₃O]⁺ | Acetyl cation from cleavage at the β-keto position |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Probing

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl groups of the ester and the ketone.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The carbonyl groups of the ester and ketone are the primary chromophores in this molecule. The spectrum would likely show weak n→π* transitions at longer wavelengths and stronger π→π* transitions at shorter wavelengths.

Expected Spectroscopic Data:

| Spectroscopic Technique | Functional Group | Expected Absorption/Transition |

| Infrared (IR) | Ester C=O Stretch | 1735 - 1750 cm⁻¹ |

| Infrared (IR) | Ketone C=O Stretch | 1710 - 1725 cm⁻¹ |

| Infrared (IR) | C-N Stretch | 1180 - 1220 cm⁻¹ |

| Infrared (IR) | C-O Stretch | 1000 - 1300 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) | Ketone n→π | ~270 - 290 nm |

| Ultraviolet-Visible (UV-Vis) | Ester n→π | ~205 - 215 nm |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating the compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of non-volatile compounds. A reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier.

A significant challenge in the HPLC analysis of β-keto esters is the potential for keto-enol tautomerism, which can lead to poor peak shapes. chromforum.org To overcome this, method development may involve adjusting the mobile phase pH to favor one tautomeric form or increasing the column temperature to accelerate the interconversion between tautomers, resulting in a single, sharp peak. chromforum.org

If the synthesis of this compound could result in stereoisomers, for instance, if a chiral center is introduced, Chiral HPLC would be necessary to separate and quantify the enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may have limited volatility, it could potentially be analyzed directly by GC-MS. The mass spectrometer detector would provide structural information based on the fragmentation pattern, as discussed in the MS section.

For less volatile or thermally labile compounds, derivatization to more volatile species is a common strategy. nih.gov In the case of this β-keto ester, derivatization could be employed to improve its chromatographic properties and detection limits.

X-ray Crystallography for Solid-State Structure Determination (for the compound or its derivatives)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and stereochemistry, which is invaluable for confirming the structure of a synthesized compound and understanding its intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not publicly available, the crystallographic analysis of its constituent moieties and related derivatives offers significant insights into its likely solid-state conformation. The pyrrolidine ring, a five-membered saturated heterocycle, is known to adopt non-planar envelope or twisted conformations to minimize steric strain. nih.gov X-ray studies on various pyrrolidine derivatives have elucidated these conformations and the influence of substituents on the ring pucker. mdpi.comresearchgate.net

For instance, crystallographic studies of gem-aminals based on pyrrolidine moieties have provided detailed structural parameters. mdpi.com Similarly, the solid-state structures of beta-keto acids, which are closely related to the butanoate portion of the target molecule, have been determined, revealing the impact of intermolecular hydrogen bonding. acs.org

In a hypothetical crystallographic study of a derivative of this compound, the key parameters that would be determined are presented in Table 1.

Table 1: Representative X-ray Crystallographic Data for a Hypothetical Pyrrolidine Derivative Crystal

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P21/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 10.123 | Unit cell dimension. |

| b (Å) | 8.456 | Unit cell dimension. |

| c (Å) | 15.789 | Unit cell dimension. |

| β (°) | 98.76 | Angle of the unit cell. |

| Volume (Å3) | 1334.5 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

The data in such a table would provide a complete picture of the molecule's conformation and how it packs in a crystal lattice. This would be crucial for understanding its physical properties and for computational modeling studies.

Hyphenated and Advanced Spectroscopic Techniques

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. For this compound, GC-MS would provide information on its purity and molecular weight, and its fragmentation pattern would offer structural confirmation. The compound would first be separated from any impurities on a gas chromatography column, and then introduced into the mass spectrometer. Electron ionization (EI) would likely lead to characteristic fragmentation of the molecule.

Potential fragmentation pathways for this compound in GC-MS would include cleavage of the ester bond, fragmentation of the pyrrolidine ring, and loss of small neutral molecules. Analysis of pyrrolidine derivatives by GC-MS has been successfully used for their identification in various matrices. nih.gov

Table 2: Predicted GC-MS Parameters and Expected Fragments for this compound

| Parameter | Value/Description |

| GC Column | 5% Phenyl Polymethylsiloxane |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Key Fragments (m/z) | |

| [M]+• | 199 (Molecular Ion) |

| C6H12N+ | 98 (Pyrrolidin-1-ylethyl cation) |

| C4H5O2+ | 85 (Fragment from 3-oxobutanoate moiety) |

| C4H8N+ | 70 (Pyrrolidine ring fragment) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC-MS. nih.gov For this compound, reverse-phase HPLC coupled with a mass spectrometer would be an ideal method for purity assessment and structural confirmation. Electrospray ionization (ESI) would likely be used, which is a soft ionization technique that typically results in a prominent protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) could then be used to induce fragmentation of the parent ion, providing further structural details. The analysis of beta-keto esters by LC-MS has been reported to be challenging due to keto-enol tautomerism, which can be addressed by using mixed-mode chromatography. chromforum.org

Table 3: Typical LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value/Description |

| LC Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analysis | Full scan and product ion scan (MS/MS) |

| Expected Ions (m/z) | |

| [M+H]+ | 200 |

| MS/MS Fragments | Daughter ions resulting from the fragmentation of the m/z 200 precursor ion. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are indispensable for the complete structural elucidation of organic molecules. For this compound, 1H and 13C NMR would provide the basic carbon-hydrogen framework. 2D NMR experiments would then be used to establish connectivity between different parts of the molecule. For instance, a COSY spectrum would show correlations between protons that are coupled to each other, while an HMBC spectrum would reveal long-range correlations between protons and carbons, helping to piece together the entire molecular structure. The NMR spectra of related compounds like ethyl butanoate and other beta-keto esters have been well-documented and serve as a reference for spectral interpretation. allfordrugs.comchegg.comhmdb.cachemicalbook.comnih.gov

Computational and Theoretical Investigations of 2 Pyrrolidin 1 Ylethyl 3 Oxobutanoate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For "2-Pyrrolidin-1-ylethyl 3-oxobutanoate," such studies would provide critical insights into its geometry, stability, and electronic characteristics.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis would be the first step in characterizing the molecule. This would involve systematically exploring the potential energy surface to identify all stable conformers and the transition states connecting them. By calculating the relative energies of these conformers, researchers could predict the most likely shapes the molecule adopts under various conditions. An energy landscape plot would visually represent these findings, mapping the energy of the molecule as a function of its geometric parameters.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. fiveable.mewikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com For "this compound," calculating the energies and visualizing the spatial distribution of the HOMO and LUMO would help predict its behavior in chemical reactions. For instance, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The spatial arrangement of these orbitals would indicate the likely sites of electrophilic or nucleophilic attack.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their interactions with their environment. anu.edu.au

Solvent Effects and Solution-Phase Behavior

The behavior of "this compound" in a solution would be significantly influenced by its interactions with solvent molecules. MD simulations could model the solvation process, revealing how solvent molecules arrange around the solute and how this affects its conformation and dynamics. By running simulations in different solvents, one could predict how its properties might change in various chemical environments.

Theoretical Studies of Self-Assembly and Aggregation

If "this compound" has the potential to self-assemble or aggregate, MD simulations would be an invaluable tool to investigate these phenomena. By simulating a system containing multiple molecules, researchers could observe the spontaneous formation of larger structures and analyze the intermolecular forces driving this process, such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

Theoretical Structure-Reactivity and Structure-Function Relationship Studies

This area of study would integrate the findings from quantum chemical calculations and MD simulations to establish clear relationships between the molecule's structure and its chemical reactivity or potential biological function. For example, by correlating specific structural features (like the presence of certain functional groups or a particular conformational preference) with predicted reactivity from FMO analysis, a comprehensive structure-reactivity relationship could be developed. If the molecule were being investigated for a specific application, these studies could help in designing more effective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Model Development (Theoretical Context)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.org For a molecule like this compound, a QSAR study would be instrumental in predicting its potential efficacy against a specific biological target and in guiding the synthesis of more potent analogues. researchgate.net

The development of a robust QSAR model is a systematic process. pharmacy180.com It begins with a dataset of structurally related compounds, including this compound, for which a specific biological activity (e.g., enzyme inhibition, receptor binding affinity) has been uniformly measured. The three-dimensional structures of these molecules are then generated and optimized using quantum chemical methods to find their most stable conformation. researchgate.net

From these optimized structures, a wide array of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. For a theoretical QSAR study of this compound and its analogues, relevant descriptors would include:

Steric Descriptors: Related to the size and shape of the molecule, such as molecular volume and surface area.

Electronic Descriptors: Pertaining to the molecule's electronic properties, including dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Hydrophobic Descriptors: Quantifying the molecule's lipophilicity, such as the logarithm of the partition coefficient (logP).

Topological Descriptors: Numerical indices derived from the 2D representation of the molecule that describe its connectivity and branching.

Once calculated, these descriptors serve as the independent variables in a statistical analysis, with the biological activity as the dependent variable. Methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical equation that best describes the relationship. researchgate.net

A crucial final step is rigorous validation to ensure the model's predictive power. This involves internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a test set of compounds not used in model development (R²pred). researchgate.net A statistically significant model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

| Analogues of this compound | Molecular Weight (g/mol) | LogP | Dipole Moment (Debye) | Predicted Activity (pIC50) |

|---|---|---|---|---|

| This compound | 199.25 | 0.5 | 2.8 | 5.2 |

| 2-Piperidin-1-ylethyl 3-oxobutanoate | 213.28 | 0.9 | 2.9 | 5.4 |

| 2-Pyrrolidin-1-ylethyl 3-oxopentanoate | 213.28 | 0.9 | 2.7 | 5.5 |

| 2-Morpholin-4-ylethyl 3-oxobutanoate | 215.25 | 0.2 | 2.5 | 4.9 |

Pharmacophore Identification and Ligand Design Principles (Theoretical Framework)

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. slideshare.netpatsnap.com Developing a pharmacophore model for a compound like this compound is a key step in rational drug design, providing a blueprint for discovering novel ligands with similar activity. nih.govdovepress.com

Pharmacophore models can be generated through two primary approaches: ligand-based and structure-based. slideshare.net In a theoretical context for this compound, a ligand-based approach would be employed, assuming a set of known active molecules with similar structural features. nih.gov By aligning these molecules, common chemical features responsible for their biological activity can be identified.

The key pharmacophoric features of this compound can be hypothesized based on its structure:

Hydrogen Bond Acceptors (HBA): The two carbonyl oxygen atoms of the β-keto ester group are strong hydrogen bond acceptors. The ether-like oxygen of the ester group can also act as a weaker HBA.

Positive Ionizable (PI): The tertiary nitrogen atom within the pyrrolidine (B122466) ring is basic and can be protonated at physiological pH. This creates a positive charge, allowing for potential ionic interactions or hydrogen bonding as a donor.

Hydrophobic (HY): The saturated five-membered pyrrolidine ring and the ethyl linker constitute hydrophobic regions that can engage in van der Waals or hydrophobic interactions with nonpolar pockets in a receptor.

These features, with defined spatial relationships and tolerances, constitute a hypothetical pharmacophore model. This model serves as a 3D query for virtual screening of large chemical databases to find new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. slideshare.net Furthermore, this framework guides ligand design by suggesting modifications to the this compound scaffold—such as altering the size of the hydrophobic ring or the distance between the HBA and PI features—to optimize interactions with the target. patsnap.com

| Pharmacophoric Feature | Structural Origin | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor 1 | Ketone Carbonyl Oxygen | H-bond with receptor donor groups (e.g., -NH, -OH) |

| Hydrogen Bond Acceptor 2 | Ester Carbonyl Oxygen | H-bond with receptor donor groups (e.g., -NH, -OH) |

| Positive Ionizable | Pyrrolidine Nitrogen | Ionic bond with receptor acidic residues (e.g., Asp, Glu) |

| Hydrophobic | Pyrrolidine Ring/Ethyl Chain | van der Waals interactions with nonpolar receptor pockets |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful method for elucidating the detailed mechanism of chemical reactions. acs.org It allows for the calculation of the geometries and energies of reactants, transition states, intermediates, and products, providing a comprehensive energy profile for the reaction pathway. nih.govrsc.org

A plausible synthetic route for this compound is the transesterification of a simple alkyl acetoacetate (B1235776), such as ethyl 3-oxobutanoate, with 1-(2-hydroxyethyl)pyrrolidine. nih.govresearchgate.net This type of reaction is often catalyzed but can also proceed thermally. bohrium.com A DFT study could theoretically model this transformation to understand its feasibility and kinetics.

The computational investigation would proceed by modeling the key steps of the reaction mechanism:

Reactant Complex Formation: The initial association of ethyl 3-oxobutanoate and 1-(2-hydroxyethyl)pyrrolidine.

Nucleophilic Attack: The oxygen of the hydroxyl group of 1-(2-hydroxyethyl)pyrrolidine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a high-energy tetrahedral intermediate via a transition state (TS1).

Proton Transfer: Intramolecular or solvent-assisted proton transfers may occur within the tetrahedral intermediate to facilitate the departure of the leaving group.

Leaving Group Elimination: The C-O bond of the ethoxy group breaks, regenerating the carbonyl and expelling an ethanol (B145695) molecule. This step proceeds through a second transition state (TS2) to form the product complex.

Product Release: Dissociation of the product complex to yield this compound and ethanol.

| Reaction Species | Description | Calculated Relative Gibbs Free Energy (kJ/mol) |

|---|---|---|

| Reactants | Ethyl 3-oxobutanoate + 1-(2-hydroxyethyl)pyrrolidine | 0.0 |

| TS1 | Transition state for tetrahedral intermediate formation | +110.5 |

| Intermediate | Tetrahedral intermediate | +45.2 |

| TS2 | Transition state for ethanol elimination | +125.8 |

| Products | This compound + Ethanol | -5.7 |

Future Perspectives and Emerging Research Avenues for 2 Pyrrolidin 1 Ylethyl 3 Oxobutanoate

Exploration of Unexplored Stereochemical Aspects and Asymmetric Transformations

The pyrrolidine (B122466) ring in 2-Pyrrolidin-1-ylethyl 3-oxobutanoate presents significant opportunities for stereochemical exploration. The non-planar nature of the saturated pyrrolidine ring, a phenomenon known as "pseudorotation," contributes to a greater three-dimensional coverage compared to its aromatic counterpart, pyrrole (B145914). researchgate.netnih.govunipa.it This structural feature is critical in determining the biological activity of molecules, as different stereoisomers can exhibit varied binding affinities to enantioselective proteins. researchgate.netnih.gov

Future research could focus on the development of asymmetric syntheses of this compound to control the stereochemistry of the pyrrolidine ring. The presence of up to four stereogenic carbon atoms in a substituted pyrrolidine ring can lead to a multitude of stereoisomers. nih.gov Organocatalysis, particularly using proline and its derivatives, has emerged as a powerful tool for the stereoselective synthesis of chiral compounds. nih.govmdpi.comnih.gov

Table 1: Potential Asymmetric Transformations for the Synthesis of Chiral this compound Analogs

| Transformation Type | Catalyst System | Potential Outcome |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Enantioselective reduction of a pyrrole precursor to yield chiral pyrrolidine. acs.org |

| 1,3-Dipolar Cycloaddition | Chiral Lewis Acids or Organocatalysts | Diastereo- and enantioselective formation of the pyrrolidine ring from an azomethine ylide and an alkene. nih.gov |

| Asymmetric α-amination | Guanidine-bisurea bifunctional organocatalyst | Introduction of a chiral amine functionality on the β-keto ester moiety. beilstein-journals.org |

The development of such asymmetric transformations would not only provide access to enantiomerically pure this compound but also enable the synthesis of a library of stereoisomers for structure-activity relationship (SAR) studies. nih.govfrontiersin.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of β-keto esters and related heterocyclic compounds is increasingly being adapted to continuous flow chemistry platforms. acs.orgpurdue.edu Flow chemistry offers several advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for rapid scalability. purdue.edunih.govresearchgate.net

Future research could focus on developing a continuous flow synthesis for this compound. An in-flow process for the synthesis of β-keto esters has been developed via the BF3·OEt2-catalyzed formal C−H insertion of ethyl diazoacetate into aldehydes. acs.orgthieme-connect.com This approach could be adapted for the synthesis of the 3-oxobutanoate portion of the target molecule. Subsequently, the pyrrolidine moiety could be introduced in a downstream flow reactor.

Table 2: Proposed Continuous Flow Synthesis of this compound

| Step | Reaction | Flow Reactor Module | Potential Advantages |

| 1 | Synthesis of ethyl 3-oxobutanoate | Packed-bed reactor with immobilized catalyst | High efficiency and catalyst recyclability. |

| 2 | Esterification with 2-(pyrrolidin-1-yl)ethanol | Microreactor with rapid mixing | Precise temperature control and short reaction times. |

| 3 | In-line purification | Scavenger resin column | Removal of unreacted starting materials and byproducts without workup. |

The integration of the synthesis of this compound into an automated platform would facilitate high-throughput screening of reaction conditions and the rapid generation of analogs for biological evaluation.

Novel Catalyst Development Utilizing the Compound or Its Derivatives

Derivatives of this compound could be designed to act as novel bifunctional organocatalysts. For instance, the β-keto ester moiety could be modified to incorporate additional hydrogen-bond donor or acceptor groups, which could work in synergy with the pyrrolidine nitrogen to activate substrates. mdpi.comresearchgate.net

Table 3: Potential Catalyst Designs Based on this compound

| Catalyst Type | Proposed Modification | Target Reaction |

| Bifunctional Amine-Thiourea | Conversion of the ester to a thiourea | Asymmetric Michael Addition |

| Chiral Ionic Liquid | Quaternization of the pyrrolidine nitrogen with a chiral counterion | Asymmetric Aldol Reaction researchgate.net |

| Metal-Organic Framework (MOF) Ligand | Incorporation into a porous polymer network | Heterogeneous Catalysis uva.es |

The development of catalysts derived from this compound would expand the toolbox of available organocatalysts for various asymmetric transformations.

Potential in Advanced Sensing and Analytical Applications (Theoretical)

The pyrrolidine moiety has been incorporated into electrochemical sensors for the detection of various analytes. nih.gov For example, N-methylfulleropyrrolidine has been used to modify graphite paste electrodes for the determination of butoconazole nitrate. acs.orgresearchgate.net The nitrogen atom can interact with analytes through various mechanisms, including hydrogen bonding and electrostatic interactions.

Theoretically, this compound or its derivatives could be utilized in the development of novel electrochemical sensors. The β-keto ester functionality could be used to chelate metal ions, while the pyrrolidine nitrogen could provide a binding site for other molecules.

Table 4: Theoretical Sensing Applications of this compound Derivatives

| Sensor Type | Target Analyte | Proposed Mechanism |

| Potentiometric Ion-Selective Electrode | Heavy metal ions (e.g., Cu2+, Pb2+) | Chelation by the β-dicarbonyl group. |

| Voltammetric Sensor | Amine-containing compounds | Hydrogen bonding interaction with the pyrrolidine nitrogen. nih.gov |

| Impedimetric Biosensor | Enzymes or proteins | Immobilization on an electrode surface and monitoring changes in impedance upon binding. |

Computational studies could be employed to predict the binding affinities of this compound derivatives with various analytes and to guide the design of new sensor materials.

Design and Synthesis of Next-Generation Chemical Scaffolds Based on the Compound

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. frontiersin.org Its three-dimensional structure allows for the presentation of substituents in well-defined spatial orientations, which is crucial for molecular recognition. researchgate.netnih.govnih.gov

This compound can serve as a versatile starting material for the synthesis of novel and complex heterocyclic scaffolds. The β-keto ester moiety is a precursor to a wide range of five- and six-membered heterocycles, such as pyrazoles, isoxazoles, and pyrimidines. researchgate.net

Table 5: Potential Heterocyclic Scaffolds Derivable from this compound

| Reagent | Resulting Heterocycle | Potential Biological Activity |

| Hydrazine | Pyrazole | Anti-inflammatory, Analgesic |

| Hydroxylamine | Isoxazole | Antimicrobial, Antiviral |

| Amidines | Pyrimidine | Anticancer, Antiviral |

The synthesis of such novel scaffolds would provide access to new chemical space for drug discovery programs. The inherent chirality of the pyrrolidine ring could be leveraged to create libraries of enantiomerically pure compounds for biological screening. mdpi.commdpi.comenamine.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.